[2-(4-Methoxybenzoyl)phenyl]acetic acid
Description
[2-(4-Methoxybenzoyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a 4-methoxybenzoyl group attached to the phenyl ring. Phenylacetic acid derivatives are critical in pharmaceuticals, serving as metabolites, anti-inflammatory agents (e.g., ibuprofen), and intermediates in drug synthesis .
Properties
CAS No. |
50439-04-8 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(4-methoxybenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)16(19)14-5-3-2-4-12(14)10-15(17)18/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
MSBUGVLRALPNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxybenzoyl)phenyl)acetic acid typically involves the reaction of 4-methoxybenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the phenylacetic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxybenzoyl)phenyl)acetic acid may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methoxybenzoyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(2-(4-Methoxybenzoyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of (2-(4-Methoxybenzoyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential cytotoxic effects may be attributed to its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations :
- Substituent Effects: The 4-methoxybenzoyl group in the target compound may enhance binding to receptors like T1R3, as seen in docking studies for 2-(4-methoxybenzoyl)benzoic acid, which showed lower ΔGbinding values compared to non-methoxy analogs .
- Acetic Acid vs. Benzoic Acid : The acetic acid moiety in [2-(4-Methoxybenzoyl)phenyl]acetic acid likely improves solubility compared to benzoic acid derivatives (e.g., 2-(4-Methoxybenzoyl)benzoic acid), which are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
